molecular formula C4H7BrO B1274127 4-bromobutanal CAS No. 38694-47-2

4-bromobutanal

Cat. No.: B1274127
CAS No.: 38694-47-2
M. Wt: 151 g/mol
InChI Key: GMZBZKVJMOEKGM-UHFFFAOYSA-N
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Description

4-bromobutanal is an organic compound with the chemical formula C4H7BrO. It is a colorless to pale yellow liquid that belongs to the aldehyde group of organic compounds. This compound is of interest to chemists due to its versatile properties and its role as an intermediate in various chemical reactions .

Chemical Reactions Analysis

4-bromobutanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: 4-Bromobutyric acid.

    Reduction: 4-Bromo-1-butanol.

    Substitution: Various substituted butyraldehyde derivatives.

Mechanism of Action

The mechanism of action of 4-bromobutyraldehyde involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

4-bromobutanal can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of 4-bromobutyraldehyde in various fields of research and industry.

Properties

IUPAC Name

4-bromobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBZKVJMOEKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191991
Record name 4-Bromobutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38694-47-2
Record name 4-Bromobutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38694-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobutyraldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromobutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobutyraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 4-Bromobutanal in natural product synthesis?

A1: this compound plays a crucial role in the synthesis of tetraponerine alkaloids. These alkaloids exhibit interesting biological activities, making them attractive targets for synthetic chemists. [, , ] In the final step of synthesizing the tricyclic skeleton of tetraponerines, diamines react with this compound. This reaction results in the formation of the characteristic tricyclic structure found in all eight tetraponerine alkaloids (T1-T8). [, ]

Q2: Are there alternative synthetic routes to tetraponerines that utilize different reagents?

A2: Yes, researchers have developed alternative synthetic strategies for tetraponerines that don't rely on this compound. One such approach involves the use of indium-mediated aminoallylations with chiral N-tert-butylsulfinamide. This method allows for the stereocontrolled construction of the tetraponerine core structure. Depending on the desired ring size of the final product, either this compound or 5-Bromopentanal can be employed in the initial aminoallylation step. []

Q3: Besides tetraponerines, are there other applications of this compound in alkaloid synthesis?

A3: Yes, this compound is a versatile reagent applicable to the synthesis of other alkaloid classes. For example, it acts as a starting point for the enantioselective synthesis of chiral α-disubstituted β-homoprolines. [] These compounds are structurally similar to proline, an amino acid crucial for protein structure and function. The synthetic route utilizes this compound-derived chiral N-tert-butanesulfinyl imines, highlighting the compound's utility in constructing diverse nitrogen-containing heterocycles. []

Q4: The research mentions "diastereoselective" and "enantioselective" synthesis. What do these terms mean in this context?

A4: These terms relate to the control of three-dimensional structure in molecules. "Diastereoselective" means the reaction favors the formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other. [] "Enantioselective" refers to preferentially forming one enantiomer over its mirror image. Enantiomers have identical physical properties except for how they interact with polarized light. [] In the context of these papers, achieving specific diastereomers and enantiomers of the target alkaloids is crucial because different stereoisomers can exhibit vastly different biological activities.

Q5: What are the implications of achieving a "general synthesis" for natural products like tetraponerines?

A5: Developing a general synthetic methodology for a class of natural products has significant implications for research and potential applications. [] It allows for the efficient production of not only the naturally occurring compounds but also a variety of analogs - structurally similar molecules. This is powerful for:

  • Structure-Activity Relationship (SAR) studies: By systematically changing the structure of the synthesized molecules, researchers can pinpoint which structural features are crucial for a given biological activity (e.g., anti-cancer activity). []

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